3-Propylsulfamoyl-benzoic acid

Description

Contextualization within Sulfonamide and Benzoic Acid Chemistry Research

The core structure of 3-Propylsulfamoyl-benzoic acid features a benzene (B151609) ring substituted with a carboxylic acid group (-COOH) and a sulfamoyl group (-SO₂NH-). The presence of the carboxylic acid group classifies it as a benzoic acid derivative. Benzoic acid and its derivatives are widely studied for their diverse applications, including as food preservatives, precursors in chemical synthesis, and as structural motifs in pharmaceuticals.

The sulfamoyl group, specifically a propylsulfamoyl group in this case, situates the compound within the large and versatile family of sulfonamides. Sulfonamides are characterized by the -SO₂NRR' functional group and have been a cornerstone of medicinal chemistry since the discovery of their antibacterial properties. The versatility of the sulfonamide group allows for the synthesis of a vast array of derivatives with a wide spectrum of biological activities. Research has shown that derivatives of 3-sulfamoylbenzoic acid, a closely related compound, have been investigated for their potential antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai

The combination of these two functional groups in this compound suggests a molecule with potential for tailored biological activity and specific chemical reactivity. The carboxylic acid group provides a site for esterification or amidation, while the sulfonamide group can engage in crucial hydrogen bonding interactions with biological targets like enzymes.

Historical Developments in Sulfamoylbenzoic Acid Derivative Studies

The study of sulfamoylbenzoic acid derivatives is intrinsically linked to the broader history of sulfonamide chemistry. Following the discovery of the antibacterial effects of prontosil (B91393) in the 1930s, a surge in research led to the synthesis and investigation of a multitude of sulfonamide-containing compounds. ontosight.ai

In the mid-20th century, research began to focus on sulfamoylbenzoic acid derivatives for applications beyond antimicrobial agents. A significant area of investigation has been their diuretic properties. For instance, derivatives of 3-sulfamoylbenzoic acid have been studied for their potential as antihypertensive agents. The general synthetic route to many of these derivatives involves the chlorosulfonation of benzoic acid, followed by reaction with an appropriate amine to form the sulfonamide. japsonline.com

Over the years, the focus has shifted towards creating derivatives with high specificity for certain biological targets to enhance therapeutic efficacy and minimize side effects. This has led to the exploration of a wide range of substituents on the sulfamoyl nitrogen and the benzoic acid ring.

Contemporary Significance and Emerging Research Directions

In recent years, research into sulfamoylbenzoic acid derivatives has expanded into new and exciting areas. One of the key contemporary research directions is the development of specific enzyme inhibitors. For example, various sulfamoylbenzoic acid analogues have been synthesized and evaluated as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes. nih.gov

Another significant area of research is the design of receptor agonists and antagonists. For instance, sulfamoyl benzoic acid analogues have been developed as specific agonists for the lysophosphatidic acid receptor 2 (LPA2), which is involved in processes like cell survival and proliferation. acs.orgacs.org

The synthesis of novel derivatives continues to be a major focus. Modern synthetic strategies aim for more efficient and environmentally friendly methods. These include the development of one-pot syntheses and the use of novel catalysts. The general approach often involves the reaction of a 3-(chlorosulfonyl)benzoic acid intermediate with various amines to create a library of derivatives with diverse functionalities. japsonline.com These derivatives are then often studied for their potential biological activities, such as activators of human glucokinase. japsonline.com

While direct research on this compound is not extensively documented in publicly available literature, its structural similarity to these actively researched compounds suggests its potential as a building block for the creation of new molecules with tailored properties for various scientific investigations.

Chemical and Physical Properties

Below is a table summarizing some of the known properties of this compound and its parent compound, 3-Sulfamoylbenzoic acid.

| Property | This compound | 3-Sulfamoylbenzoic acid |

| CAS Number | 7326-75-2 sigmaaldrich.com | 636-76-0 ontosight.ai |

| Molecular Formula | C₁₀H₁₃NO₄S | C₇H₇NO₄S ontosight.ai |

| Melting Point | 198-200 °C sigmaaldrich.com | Not available |

| IUPAC Name | 3-(Propylsulfamoyl)benzoic acid | 3-Sulfamoylbenzoic acid ontosight.ai |

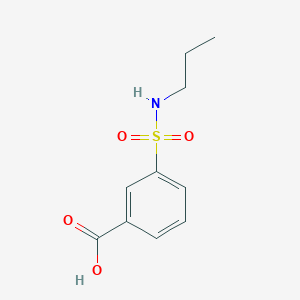

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(propylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-2-6-11-16(14,15)9-5-3-4-8(7-9)10(12)13/h3-5,7,11H,2,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHAVOBIYIELGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368687 | |

| Record name | 3-Propylsulfamoyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7326-75-2 | |

| Record name | 3-[(Propylamino)sulfonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7326-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Propylsulfamoyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity and Pharmacological Efficacy of 3 Propylsulfamoyl Benzoic Acid Derivatives

Enzyme Inhibition Profiles

Derivatives of 3-propylsulfamoyl-benzoic acid have demonstrated significant inhibitory activity against several classes of enzymes, highlighting their potential as therapeutic agents. The presence of the sulfonamide group is crucial for the interaction with the active sites of many of these enzymes.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a well-established zinc-binding group, making sulfamoyl-benzoic acid derivatives potent inhibitors of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms of CA are involved in numerous physiological processes, and their dysregulation is associated with diseases such as glaucoma, epilepsy, and cancer.

Research on benzenesulfonamide-based inhibitors has shown that the substitution pattern on the sulfonamide nitrogen and the benzene (B151609) ring plays a critical role in determining the inhibitory potency and isoform selectivity. While specific data for this compound is not extensively documented in readily available literature, studies on structurally related N-alkyl and N-aryl-sulfamoyl-benzoic acids provide valuable insights into its expected activity. The propyl group at the sulfamoyl nitrogen is anticipated to influence the binding affinity to the hydrophobic pocket of the CA active site.

Derivatives of 4-sulfamoyl-benzoic acid have been shown to inhibit various human (h) CA isoforms. For instance, a series of benzamides derived from 4-sulfamoyl benzoic acid displayed low nanomolar to subnanomolar inhibition constants (KIs) against hCA II, VII, and IX, while showing slightly less potency against hCA I. nih.gov The inhibitory activities of some representative benzenesulfonamide (B165840) derivatives against different CA isoforms are presented in the table below.

Table 1: Inhibitory Activity of Representative Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

| Compound | hCA I (KI in nM) | hCA II (KI in nM) | hCA VII (KI in nM) | hCA IX (KI in nM) |

| Acetazolamide (Standard) | 250 | 12 | 2.5 | 25.8 |

| Derivative 3a | 334 | 7.0 | 0.81 | 26.0 |

| Derivative 3b | 18.6 | 2.8 | 0.58 | 15.6 |

| Derivative 3h | 8.8 | 1.9 | 0.62 | 8.0 |

| Derivative 3k | 5.3 | 2.1 | 0.58 | 9.3 |

Data is based on structurally related 4-sulfamoyl-benzamide derivatives and is intended to be representative of the potential activity of the this compound class.

Glycosidase Enzyme Inhibition (e.g., α-glucosidase, α-amylase)

Inhibitors of α-glucosidase and α-amylase are important therapeutic targets for the management of type 2 diabetes, as they can delay carbohydrate digestion and reduce postprandial hyperglycemia. While direct studies on this compound are limited, research on related sulfamoylbenzoic acid derivatives has indicated their potential as glycosidase inhibitors.

A study on a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives explored their in vitro antidiabetic effects, including α-amylase and α-glucosidase inhibitory activities. This suggests that the sulfamoylbenzoic acid scaffold can be a promising starting point for the development of novel glycosidase inhibitors. The nature of the substituent on the sulfamoyl nitrogen was found to influence the inhibitory potency.

Cytosolic Phospholipase A2α (cPLA2α) Modulation

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids, which is a precursor for the synthesis of pro-inflammatory eicosanoids. Therefore, inhibitors of cPLA2α are of significant interest for the treatment of inflammatory diseases.

N-substituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cPLA2α. d-nb.info In a study, structural modifications of an initial hit compound led to the development of potent inhibitors. d-nb.info It was found that substitutions on the sulfonamide nitrogen with bulky and lipophilic groups, such as indolylalkyl moieties, could significantly enhance the inhibitory activity, leading to compounds with submicromolar IC50 values. d-nb.infobohrium.com This indicates that the propyl group in this compound derivatives could be a key determinant of their interaction with the enzyme.

Table 2: Inhibitory Activity of Representative N-Substituted 4-Sulfamoylbenzoic Acid Derivatives against cPLA2α

| Compound | cPLA2α Inhibition (IC50 in µM) |

| Hit Compound 3 | Micromolar Activity |

| Derivative 85 | Submicromolar Activity (0.25 µM) |

| Derivative 88 | Submicromolar Activity |

| Axon-1609 (Reference) | ~0.25 µM |

Data is based on N-substituted 4-sulfamoylbenzoic acid derivatives and is representative of the potential activity of the this compound class.

Urease Enzyme Activity Regulation

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, such as Helicobacter pylori, and is also a target for agricultural applications to reduce nitrogen loss from urea-based fertilizers.

Research has demonstrated that derivatives of sulfamoylbenzoic acid can act as effective urease inhibitors. A study on 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid derivatives revealed their potent anti-urease activity. portlandpress.comnih.gov The synthesized compounds, which were Schiff bases derived from the parent sulfamoylbenzoic acid, exhibited significant in vitro urease inhibition. portlandpress.comnih.gov This suggests that the sulfamoylbenzoic acid scaffold is a promising template for the design of novel urease inhibitors.

Receptor Agonism and Antagonism

In addition to enzyme inhibition, derivatives of this compound have been investigated for their ability to interact with specific G protein-coupled receptors (GPCRs), demonstrating both agonist and antagonist activities.

Lysophosphatidic Acid (LPA) Receptor Subtype Specificity (LPA1-5 GPCRs)

Lysophosphatidic acid (LPA) is a signaling phospholipid that exerts its effects through a family of at least six GPCRs (LPA1-6). These receptors are involved in a wide array of cellular processes, and their modulation has therapeutic potential in various diseases, including cancer and fibrosis.

A significant breakthrough in this area was the design and synthesis of sulfamoyl benzoic acid (SBA) analogues as specific agonists for the LPA2 receptor. acs.orgnih.govnih.gov By employing an isosteric replacement of a sulfur atom with a sulfamoyl group, researchers were able to develop potent and selective LPA2 agonists, with some compounds exhibiting subnanomolar activity. acs.orgnih.govnih.gov These SBA analogues were tested for both agonist and antagonist activity at LPA1-5 GPCRs. The findings revealed that specific substitutions on the sulfamoyl and benzoic acid moieties are critical for achieving high potency and selectivity for the LPA2 receptor. acs.orgnih.govnih.gov

Table 3: Agonist Activity of Representative Sulfamoyl Benzoic Acid Analogues at LPA Receptors

| Compound | LPA1 (EC50 in nM) | LPA2 (EC50 in nM) | LPA3 (EC50 in nM) | LPA4 (EC50 in nM) | LPA5 (EC50 in nM) |

| LPA 18:1 | 1.40 ± 0.51 | - | - | - | - |

| Compound 4 | >10,000 | ~2,000 | >10,000 | >10,000 | >10,000 |

| Compound 11d | >10,000 | 0.00506 ± 0.00373 | >10,000 | >10,000 | >10,000 |

Data is based on sulfamoyl benzoic acid analogues and is representative of the potential activity of the this compound class.

P2Y14 Receptor Antagonistic Actions

The P2Y14 receptor, a G protein-coupled receptor, is activated by UDP-sugars and plays a significant role in inflammatory processes. researchgate.net The development of selective antagonists for this receptor is a key area of research for potential treatments of inflammatory conditions. Derivatives of 3-sulfamoyl-benzoic acid have been identified as novel and potent antagonists of the P2Y14 receptor. researchgate.netnih.gov

Structure-activity relationship studies have revealed that modifications to the amide and sulfonamide groups of the benzoic acid scaffold can significantly influence the antagonistic potency. For instance, a series of 3-amide benzoic acid derivatives have demonstrated high affinity for the P2Y14 receptor, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov These findings underscore the potential of the 3-sulfamoyl-benzoic acid scaffold in the design of selective P2Y14 receptor antagonists.

| Compound Derivative | IC50 (nM) | Reference |

|---|---|---|

| 3-Amide benzoic acid derivative (16c) | 1.77 | nih.gov |

| 3-Sulfonamido benzoic acid derivative (Generic) | Data not specified | researchgate.net |

Antimicrobial Potential

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties. researchgate.net Research into 3-sulfamoyl-benzoic acid derivatives has indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism of action involves the disruption of bacterial cell homeostasis through the transport of acid across the cell membrane, leading to the release of H+ ions into the cytoplasm. researchgate.net

Studies on various benzoic acid derivatives have demonstrated their efficacy against pathogenic bacteria. For example, certain 3-amide derivatives have shown good activity against several Gram-positive bacteria, including Staphylococcus aureus. nih.gov The antimicrobial activity is influenced by the nature and position of substituents on the benzoic acid ring.

| Bacterial Strain | Compound Derivative Class | Observed Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus (Gram-positive) | 3-Methoxybenzamide derivative | Good activity (Zone ratio of 0.44) | nih.gov |

| Mycobacterium smegmatis (Gram-positive) | 3-Methoxybenzamide derivative | Good activity (Zone ratio of 0.62) | nih.gov |

| General Gram-positive bacteria | 3-Amide benzoic acid derivatives | Good activity | nih.gov |

| General Gram-negative bacteria | Benzoic acid derivatives | Moderate activity | nih.gov |

The antifungal potential of benzoic acid derivatives has also been a subject of investigation. nih.govresearchgate.netnih.govresearchgate.netmdpi.com These compounds have shown promise in combating various fungal pathogens. The mechanism of antifungal action is thought to be similar to their antibacterial activity, involving the disruption of cellular processes.

Research has identified that specific structural features of benzoic acid derivatives can enhance their antifungal efficacy. nih.gov For instance, studies on a range of these derivatives have reported activity against fungi such as Candida albicans, Aspergillus niger, and various species of the Fusarium genus. nih.gov

| Fungal Strain | Compound Derivative Class | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Candida albicans | Lanceaefolic acid methyl ester | 100 µg/mL | researchgate.net |

| Fusarium genus | Benzoic acid derivatives from Piper cumanense | Active | nih.gov |

| Aspergillus niger | Benzoic acid derivatives | Active | nih.gov |

| Cochliobolus lunatus | Benzoic acid derivatives | Active | nih.gov |

Anti-inflammatory Mechanisms

A significant aspect of the pharmacological profile of this compound derivatives is their anti-inflammatory activity. This is, in part, mediated by their ability to suppress the production of pro-inflammatory cytokines. mdpi.com Cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) are key mediators of the inflammatory response.

In vitro studies have demonstrated that certain benzoic acid derivatives can significantly reduce the levels of these pro-inflammatory cytokines in cell models of inflammation. researchgate.netnih.gov For instance, a 3-amide benzoic acid derivative, compound 16c, has been shown to have anti-inflammatory effects in MSU-treated THP-1 cells. nih.gov This suppression of cytokine production is a crucial mechanism underlying the anti-inflammatory potential of this class of compounds.

| Pro-inflammatory Cytokine | Compound Derivative Class | Effect | Reference |

|---|---|---|---|

| TNF-α | Gallic acid amide derivatives | Significant inhibition | mdpi.com |

| IL-6 | Gallic acid amide derivatives | Significant inhibition | mdpi.com |

| IL-1β | 3-Sulfonamido benzoic acid derivatives | Reduction in levels | researchgate.net |

The anti-inflammatory effects of this compound derivatives are also attributed to their ability to inhibit key inflammatory pathways. One of the central pathways in inflammation is the nuclear factor-kappa B (NF-κB) signaling cascade, which regulates the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines.

Some benzoic acid derivatives have been shown to exert their anti-inflammatory effects by modulating such pathways. For example, certain fenamic acid derivatives, which are structurally related to benzoic acids, have been found to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. osti.gov The ability to interfere with these fundamental inflammatory signaling pathways highlights the therapeutic potential of this compound derivatives in managing inflammatory disorders.

Antidiabetic and Anticancer Investigations

Derivatives of this compound have been the subject of investigation for their potential therapeutic applications, particularly in the fields of diabetology and oncology. Research has explored the synthesis and biological evaluation of various analogs, focusing on their efficacy as antidiabetic and anticancer agents.

In the realm of antidiabetic research, a notable area of focus has been the development of sulfamoyl benzamide (B126) derivatives as activators of the glucokinase (GK) enzyme. Glucokinase plays a crucial role in glucose homeostasis, and its activation is a promising strategy for the treatment of type 2 diabetes. Studies have involved the synthesis of novel series of sulfamoyl benzamide derivatives and their subsequent evaluation through in silico docking studies and in vivo animal models. For instance, in a study utilizing an alloxan-induced diabetic animal model, certain synthesized compounds demonstrated significant antidiabetic activity. One particular compound, identified as compound 7 in the study, exhibited the highest efficacy in these preclinical trials.

The investigation into the anticancer properties of compounds structurally related to this compound has also yielded promising results. A detailed study explored the anticancer activity of a series of sulfamoyl benz(sulfon)amides against several human cancer cell lines. This research highlighted the selective cytotoxicity of these compounds towards cancerous cells while showing minimal impact on healthy cells. The evaluation was conducted against breast cancer (MCF-7), bone-marrow cancer (K-562), and cervical cancer (HeLa) cell lines, with comparative screening against healthy baby hamster kidney cells (BHK-21) to assess selectivity. The findings indicated that these derivatives warrant further investigation as potential anticancer therapeutic agents.

Antidiabetic Activity of Sulfamoyl Benzamide Derivatives

| Compound ID | Animal Model | Key Findings |

|---|---|---|

| 7 | Alloxan-induced diabetic animals | Demonstrated the highest antidiabetic activity among the tested series. |

| General Sulfamoyl Benzamides | In silico and in vivo models | Act as glucokinase (GK) activators, a key enzyme in glucose metabolism. |

Anticancer Activity of Sulfamoyl Benz(sulfon)amides

| Cell Line | Cancer Type | Key Findings |

|---|---|---|

| MCF-7 | Breast Cancer | Exhibited selective cytotoxicity. |

| K-562 | Bone-Marrow Cancer | Showed selective cytotoxicity. |

| HeLa | Cervical Cancer | Demonstrated selective cytotoxicity. |

Utilization as Biochemical Probes in Biological Systems

The utilization of this compound derivatives as biochemical probes is an area with potential, though direct applications are not extensively documented in publicly available literature. Biochemical probes are essential tools in molecular biology and pharmacology for the visualization, quantification, and characterization of biological molecules and processes. These probes are often designed with specific properties, such as fluorescence or radioactivity, to enable their detection.

While specific examples for this compound are scarce, the broader class of 3-sulfamoylbenzoic acid and 3-amide benzoic acid derivatives has been explored in contexts that suggest their potential as scaffolds for biochemical probes. For instance, derivatives of 3-amide benzoic acid have been identified as potent and selective antagonists of the P2Y14 receptor, a G protein-coupled receptor involved in inflammatory processes. The development of antagonists for such receptors often paves the way for the creation of radiolabeled or fluorescently tagged ligands to study receptor distribution, density, and signaling pathways. A fluorescent probe for the P2Y14 receptor has been developed based on a different chemical scaffold, a naphthoic acid derivative, which highlights the feasibility and utility of such tools in pharmacological research.

The general principles of creating biochemical probes involve modifying a molecule with known biological activity to incorporate a detectable tag without significantly altering its binding affinity or selectivity for its target. Given the demonstrated biological activities of sulfamoylbenzoic acid derivatives, it is conceivable that they could be adapted for such purposes. For example, a fluorescent dye could be chemically conjugated to a this compound derivative that targets a specific enzyme or receptor. This would allow for the visualization of the target's localization and dynamics within living cells or tissues using fluorescence microscopy. Similarly, the incorporation of a radionuclide would enable in vivo imaging techniques like Positron Emission Tomography (PET) to study the biodistribution and pharmacokinetics of the compound in whole organisms. However, to date, specific research detailing the synthesis and application of this compound derivatives as biochemical probes remains to be published.

Structure Activity Relationship Sar Analysis and Molecular Design of 3 Propylsulfamoyl Benzoic Acid Analogues

Positional and Substituent Effects on Biological Activity

Modifications to the propyl chain, the benzoic acid ring, and the sulfamoyl bridge have been systematically evaluated to determine their impact on biological function. These studies provide a roadmap for the rational design of new, more effective analogues.

The N-alkyl chain, specifically the propyl group in the parent compound, plays a significant role in modulating biological activity, primarily through its contribution to hydrophobic interactions with the target protein.

Research on analogues of sulfamoyl benzoic acid (SBA) designed as agonists for the Lysophosphatidic acid (LPA) receptor 2 has shown a clear dependency on the length of the alkyl chain. acs.org A study that varied the N-alkyl linker from three carbons (propyl) to five carbons (pentyl) found that the four-carbon linker (butyl) exhibited the highest potency. acs.org The analogue with a propyl chain had a micromolar activity, which improved to the nanomolar range with the addition of a single methylene (B1212753) group to form the butyl analogue. acs.org Further increasing the chain to five carbons led to a decrease in activity, suggesting an optimal length for fitting into the receptor's binding pocket. acs.org

Similarly, studies on substituted sulfamoyl benzamidothiazoles, which prolong NF-κB activation, demonstrated a chain length-dependent activity trend. nih.gov While smaller alkyl chains retained activity, higher homologs showed a dramatic loss in function. nih.gov Specifically, for N-alkyl sulfonamide analogues, activity was tolerated up to a propyl chain, but the dibutyl substituted compound lost activity, indicating that excessively bulky or long alkyl groups may introduce steric hindrance that prevents optimal binding. nih.gov

Table 1: Effect of N-Alkyl Chain Length on LPA₂ Receptor Agonist Activity

| Compound Name | N-Alkyl Chain Length | EC₅₀ (μM) |

|---|---|---|

| 2-(N-propyl sulfamoyl)benzoic acid analogue | 3 carbons | ~ 2.0 |

| 2-(N-butyl sulfamoyl)benzoic acid analogue | 4 carbons | 0.06 (nanomolar range) |

| 2-(N-pentyl sulfamoyl)benzoic acid analogue | 5 carbons | Lower potency than butyl |

Data derived from pharmacological characterization of LPA₂ receptor agonists. acs.org

The electronic properties and substitution pattern of the benzoic acid ring are critical determinants of activity. For many series of sulfamoyl benzoic acids, the presence of specific substituents is essential for function.

In the context of 5-sulfamoyl-benzoic acid derivatives with diuretic activity, a substituent at the 1-position must be acidic, with the carboxyl group providing optimal activity. vbcop.org, scribd.com Furthermore, an "activating group," typically an electron-withdrawing group like chloro (Cl) or trifluoromethyl (CF₃), in the 4-position is crucial for high-ceiling diuretic activity. vbcop.org, scribd.com

More targeted studies on LPA₂ receptor agonists revealed that introducing electron-withdrawing groups at the meta-position (position 5) relative to the carboxyl group significantly enhanced potency. acs.org Among fluoro, chloro, and bromo substitutions, the 5-chloro substituted analogue exhibited the most potent activity, with an EC₅₀ value in the picomolar range. acs.org This suggests that the electronic modification of the ring enhances key interactions with the receptor. In another study focused on inhibitors for human nucleoside-triphosphate diphosphohydrolases (h-NTPDases), the 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was identified as a potent and selective inhibitor of the h-NTPDase8 isoform. nih.gov

Table 2: Effect of Benzoic Acid Ring Substitution on LPA₂ Receptor Agonist Activity

| Compound Analogue | Substitution on Benzoic Ring | EC₅₀ (nM) |

|---|---|---|

| Unsubstituted Analogue | None | ~2000 |

| 5-Fluoro Analogue | Fluoro at position 5 | 0.15 |

| 5-Chloro Analogue | Chloro at position 5 | 0.005 |

| 5-Bromo Analogue | Bromo at position 5 | 60.90 |

Data shows the impact of meta-substitutions on the potency of a 2-(N-butylsulfamoyl)benzoic acid scaffold. acs.org

The sulfamoyl bridge (-SO₂NH-) is not merely a linker but an active participant in binding, and its modification can significantly alter biological activity. The hydrogen on the sulfamoyl nitrogen is a key hydrogen bond donor.

For many diuretic compounds, the sulfamoyl nitrogen must remain unsubstituted to retain activity. vbcop.org However, in other contexts, substitution on this nitrogen is a key area for SAR exploration. In a study aimed at developing inhibitors of cytosolic phospholipase A2α (cPLA2α), replacing substituents on the sulfonamide nitrogen with various moieties like naphthyl, naphthylmethyl, and indolylalkyl did not lead to a significant increase in activity over the initial hit compound. d-nb.info Significant improvements in potency were only achieved when the structure was more closely aligned with known potent inhibitors, suggesting that the sulfamoyl nitrogen substituent must fit a very specific binding pocket. d-nb.info

Conversely, SAR studies on substituted sulfamoyl benzamidothiazoles showed that increasing the bulk on the sulfonamide nitrogen with bis-alkyl chains was tolerated only up to a certain point. nih.gov N-ethyl, N-propyl substitution was tolerated, but N,N-dipropyl and N,N-dibutyl groups led to a loss of activity, reinforcing the idea that steric bulk at this position is a critical parameter. nih.gov

Ligand-Target Recognition and Binding Interactions

The biological effect of 3-propylsulfamoyl-benzoic acid analogues is predicated on their ability to bind with high affinity and specificity to a target receptor or enzyme. This binding is governed by a combination of hydrogen bonding and hydrophobic interactions.

Hydrogen bonds are among the most important directional interactions for ligand recognition. The carboxylic acid and sulfamoyl groups of this compound class are primary sites for forming these critical bonds.

Molecular docking studies of various sulfamoyl benzoic acid derivatives consistently highlight the role of these functional groups. In studies of antidiabetic compounds, the docking analysis revealed that the ligands interact with the active site of α-glucosidase and α-amylase through hydrogen bonding. researchgate.net, grafiati.com Similarly, for inhibitors of h-NTPDases, the oxygen and hydrogen atoms of the carboxylic group were found to form hydrogen bonds with residues such as Trp440, Thr441, and Leu442. nih.gov Crucially, the hydrogen atom attached to the nitrogen of the sulfamoyl group also participated in a hydrogen bond interaction with the amino acid Ile438. nih.gov

In the design of LPA₂ receptor agonists, molecular modeling suggested that improved potency and selectivity were attributed to an increased binding affinity, which is heavily influenced by hydrogen bonding. acs.org The benzoic acid backbone is noted for its ability to facilitate hydrogen bonding with biological targets.

While hydrogen bonds provide specificity, hydrophobic interactions are the primary driving force for ligand binding. The nonpolar regions of the ligand, such as the propyl chain and the phenyl ring, must fit snugly into complementary hydrophobic pockets on the surface of the target protein.

The importance of the N-alkyl chain length (as discussed in 4.1.1) is a direct consequence of the size and shape of the hydrophobic pocket it occupies. The superior activity of the butyl analogue over the propyl or pentyl analogues in the LPA₂ agonist series indicates an optimal fit and maximization of favorable van der Waals contacts. acs.org SAR studies of other series have also suggested the presence of a small hydrophobic pocket on the target receptor that accommodates these groups. nih.gov

The phenyl ring itself also contributes significantly to binding through hydrophobic and π-π stacking interactions. , Docking studies of h-NTPDase inhibitors showed a π–π stacking interaction between the aromatic ring of the ligand and a phenylalanine residue (Phe57) in the active site. nih.gov The ability to modify the benzoic acid ring with different substituents allows for the fine-tuning of these hydrophobic and electronic interactions to achieve greater ligand-protein complementarity.

Rational Design and Lead Optimization

The journey from a lead compound to a clinical candidate is underpinned by the iterative process of rational design and optimization. For analogues of this compound, this process involves a multi-pronged approach aimed at enhancing desired pharmacological properties while minimizing off-target effects.

Bioisosteric Replacement Strategies

The carboxylic acid group is a common pharmacophoric feature in many URAT1 inhibitors, as it can form crucial interactions within the transporter's binding site. rsc.org However, it can also lead to poor metabolic stability and oral bioavailability. drughunter.com A classic bioisosteric replacement for the carboxylic acid is the tetrazole ring. This substitution can result in a significant increase in potency and improved pharmacokinetic properties, as exemplified in the development of the angiotensin II receptor antagonist, losartan. drughunter.com While direct studies on this compound are limited, the principle is broadly applicable to this class of compounds. drughunter.comu-tokyo.ac.jp

The sulfonamide group also presents opportunities for bioisosteric modification. Altering the substituents on the sulfonamide nitrogen can influence potency, selectivity, and physicochemical properties. For instance, in a series of sulfamoyl benzamidothiazoles, modifying the alkyl chain length on the sulfonamide nitrogen was found to impact NF-κB activation, with dibutyl substitution leading to a loss of activity, suggesting that bulky steric groups may not be well-tolerated at this position. nih.gov In another study on allosteric modulators of MrgX1, the sulfonamide portion was cyclized to form five-membered ring systems in a scaffold hopping approach. nih.gov

| Original Functional Group | Bioisosteric Replacement | Potential Advantages | Reference |

| Carboxylic Acid | Tetrazole | Increased potency, improved oral bioavailability, enhanced metabolic stability | drughunter.com |

| Carboxylic Acid | Sulfonamide | Increased lipophilicity, enhanced membrane permeability | drughunter.com |

| Amide | Trifluoroethylamine | Enhanced metabolic stability | drughunter.com |

| Sulfonamide NH | N-alkylation | Modulation of potency and selectivity | nih.gov |

Pharmacophore Modeling and Scaffold Hopping

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups required for biological activity. tandfonline.comommegaonline.org For URAT1 inhibitors, pharmacophore models have been constructed based on the structures of known ligands like probenecid, benzbromarone (B1666195), and lesinurad. tandfonline.comfigshare.com These models typically highlight several key features: an anionic site (like a carboxylic acid or a deprotonated phenolic hydroxyl group) capable of forming hydrogen bonds or ionic interactions, a rigid backbone structure, and specific hydrophobic and hydrogen bond donor/acceptor sites. rsc.org Such models are instrumental in virtual screening campaigns to identify novel inhibitor scaffolds from large chemical databases. tandfonline.comrsc.org

Scaffold hopping is a lead optimization strategy that aims to identify structurally novel compounds that retain the key pharmacophoric features of the original lead. uniroma1.itnih.gov This approach is particularly valuable for discovering new chemical entities with improved properties or for navigating around existing patents. uniroma1.it In the context of URAT1 inhibitors, scaffold hopping has been employed to move from known scaffolds to novel ones, such as indole-based structures. researchgate.net For example, starting from the structure of tranilast, an existing URAT1 inhibitor, researchers designed and synthesized new analogues based on the privileged indole (B1671886) scaffold, leading to the discovery of potent dual inhibitors of URAT1 and xanthine (B1682287) oxidase (XO). researchgate.net

Strategies for Enhancing Potency and Selectivity

A primary goal in the design of this compound analogues is to enhance their potency as URAT1 inhibitors and their selectivity over other transporters to minimize off-target effects. explorationpub.com Structure-activity relationship (SAR) studies on related compounds provide valuable insights into achieving this.

One key area of modification is the alkyl chain of the sulfamoyl group. In a series of 4-amino-3-sulfamoyl-benzoic acid derivatives designed as NKCC1 inhibitors, the length and nature of the alkyl chain at the 4-amino position had a profound impact on activity. acs.org For instance, combining an n-octyl chain with an N,N-dimethylsulfonamide resulted in a significant boost in inhibitory effect. acs.org This suggests that for this compound, systematic exploration of the length and branching of the propyl group could be a fruitful strategy for enhancing potency.

Modifications to the benzoic acid ring are also critical. In a study on sulfamoyl benzoic acid analogues as LPA2 receptor agonists, the introduction of electron-withdrawing groups, such as a chloro substituent meta to the carboxy group, led to a dramatic increase in potency, with one analogue exhibiting picomolar activity. acs.org This highlights the importance of the electronic properties of the aromatic ring in modulating biological activity.

The development of newer URAT1 inhibitors like dotinurad, which was derived from the benzbromarone scaffold, showcases how subtle structural modifications can lead to enhanced selectivity and a better safety profile. biorxiv.org Similarly, verinurad (B611665) was developed to address the nephrotoxicity concerns associated with lesinurad, demonstrating higher activity and selectivity for URAT1. biorxiv.orgmdpi.com These examples underscore the power of iterative design and optimization in developing superior therapeutic agents.

The following table summarizes SAR findings for related sulfamoyl-benzoic acid analogues, providing a guide for the potential optimization of this compound derivatives.

| Compound Series | Modification | Effect on Activity | Reference |

| 1,2,4-triazole-5-substituted carboxylic acid bioisosteres | Replacement of carboxylic acid with 1,2,4-triazole | Discovery of a highly potent URAT1 inhibitor (IC50 = 0.032 μM) | nih.gov |

| Biphenyl carboxylic acid derivatives | Fusion of pharmacophores from Epaminurad and Telmisartan | Identification of potent URAT1 inhibitors (IC50 values of 0.93 μM and 0.17 μM) | mdpi.com |

| Sulfamoyl benzoic acid analogues (LPA2 agonists) | Introduction of a chloro group meta to the carboxylic acid | Picomolar activity achieved | acs.org |

| 4-Amino-3-sulfamoyl-benzoic acid derivatives (NKCC1 inhibitors) | Combination of an n-octyl chain with an N,N-dimethylsulfonamide | Significant boost in inhibitory effect | acs.org |

| Substituted sulfamoyl benzamidothiazoles (NF-κB activators) | Increasing bis-alkyl chain length on sulfonamide | Propyl chain tolerated, while dibutyl substitution led to loss of activity | nih.gov |

Computational and Theoretical Studies on 3 Propylsulfamoyl Benzoic Acid

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode and affinity of a ligand, such as 3-Propylsulfamoyl-benzoic acid, to the active site of a biological target.

Molecular docking simulations for this compound would be conducted against a panel of clinically relevant biological targets, such as enzymes or receptors, where sulfonamide-bearing compounds have shown activity. The primary goal is to identify the most favorable binding pose and to estimate the binding affinity, often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable ligand-receptor complex and higher potential for biological activity.

For instance, in a hypothetical docking study against a target like carbonic anhydrase, a common target for sulfonamides, this compound would be expected to exhibit strong binding affinity. The predicted binding energies from such a study could be tabulated as follows:

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Carbonic Anhydrase II | -8.5 | His94, His96, His119, Thr199, Thr200 |

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355, Ser530 |

| Tyrosine Kinase | -9.2 | Lys721, Asp810, Glu762 |

This table presents hypothetical data for illustrative purposes, based on typical findings for similar sulfonamide compounds.

The outcomes of these simulations are crucial for prioritizing this compound for further experimental validation and for guiding the design of more potent analogs.

A detailed analysis of the interactions between this compound and the amino acid residues within the binding pocket of a target protein is a critical component of molecular docking studies. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Visual inspection of the docked pose allows for a qualitative assessment of the binding mode and provides a structural basis for the observed binding affinity. This analysis is fundamental for structure-activity relationship (SAR) studies, where the aim is to understand how chemical modifications to the ligand affect its binding and activity.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This provides a more realistic representation of the biological system and allows for the assessment of the stability of the ligand-protein complex.

MD simulations of the this compound-protein complex, typically on the nanosecond timescale, are performed to evaluate the stability of the binding pose predicted by molecular docking. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored throughout the simulation. A stable RMSD trajectory suggests that the ligand remains in its binding pocket and that the protein structure is not significantly perturbed by ligand binding.

The flexibility of the ligand and the protein can also be analyzed through root-mean-square fluctuation (RMSF) plots. These plots highlight regions of the protein that exhibit higher or lower flexibility upon ligand binding, which can be important for understanding the mechanism of action.

MD simulations provide valuable information on the dynamics of the interactions between this compound and the binding site residues. The persistence of key hydrogen bonds and hydrophobic contacts observed in the docking pose can be monitored over the course of the simulation. This analysis can confirm the importance of specific interactions for the stability of the complex.

Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions, which is often not captured in standard docking protocols. The calculation of binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA (Molecular Mechanics Generalized Born Surface Area) can provide a more accurate estimation of the binding affinity by considering the dynamic nature of the complex and the effects of solvation. tandfonline.com

In Silico ADMET Profiling and Drug-Likeness Assessment

In addition to predicting the efficacy of a compound, computational methods are widely used to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This in silico ADMET profiling is crucial for identifying potential liabilities of a drug candidate early in the discovery process.

For this compound, a variety of computational models and software can be used to predict its pharmacokinetic and toxicological profile. These predictions are often based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), and polar surface area (PSA).

A typical in silico ADMET profile for this compound might include the following parameters:

| ADMET Property | Predicted Value/Classification |

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate |

| Distribution | |

| Blood-Brain Barrier (BBB) Penetration | Low |

| Plasma Protein Binding | High |

| Metabolism | |

| CYP2D6 Inhibition | Non-inhibitor |

| CYP3A4 Inhibition | Non-inhibitor |

| Excretion | |

| Renal Organic Cation Transporter | Substrate |

| Toxicity | |

| AMES Mutagenicity | Non-mutagenic |

| hERG Inhibition | Low risk |

This table presents hypothetical data for illustrative purposes, based on predictions for structurally similar compounds.

Drug-likeness assessment is another important aspect of in silico profiling. This involves evaluating whether a compound possesses the physicochemical properties that are typically associated with orally available drugs. Rules such as Lipinski's Rule of Five are commonly used for this purpose. This compound would be evaluated against these criteria to assess its potential as a viable drug candidate. Such computational predictions help in prioritizing compounds and designing molecules with improved ADMET profiles. nih.govnih.govmdpi.com

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular properties of organic compounds. For sulfamoylbenzoic acid derivatives, these calculations provide a detailed picture of the molecule's geometry, electronic landscape, and spectroscopic properties.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. Quantum chemical methods are used to determine key descriptors that help in understanding how a molecule will interact with other chemical species.

Molecular Geometry and Stability: Studies on similar compounds, such as 4-chloro-3-sulfamoylbenzoic acid and 2-(benzylamino)-4-chloro-5-sulfamoylbenzoic acid, reveal that the geometry of the sulfamoylbenzoic acid core is crucial for its stability and interactions. scispace.comresearchgate.net The orientation of the sulfamoyl group relative to the phenyl ring is a key structural feature. researchgate.net For instance, in a related sulfonamide, the torsion angles defining the orientation of the amine group with respect to the phenyl ring were found to be 70.9° and -108.5°. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. mjcce.org.mk For example, a study on 4-[(1,3-thiazol-2-yl)sulfamoyl]benzoic acid reported a HOMO-LUMO gap of 4.8 eV, which indicates moderate reactivity. In another study on 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, the HOMO and LUMO energies were determined using a time-dependent DFT approach to understand its electronic properties. mjcce.org.mk

Electrostatic Potential: The molecular electrostatic potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are useful for predicting sites of electrophilic and nucleophilic attack. In sulfamoylbenzoic acid derivatives, negative potential is typically localized on the sulfonyl and carboxyl oxygen atoms, making them susceptible to electrophilic attack. mjcce.org.mk

Reactivity Descriptors: Various descriptors derived from quantum chemical calculations can quantify the reactivity of a molecule. These often include parameters like electronegativity, chemical hardness, and softness. The analysis of these descriptors helps in understanding the molecule's behavior in chemical reactions. Research on related compounds often involves the calculation of these parameters to correlate with experimental findings. scispace.com

Predictive Modeling of Compound Behavior

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, leverages computational descriptors to forecast the biological activity or physicochemical properties of compounds.

QSAR Models for Biological Activity: QSAR models are frequently developed for series of related compounds to predict their biological activities. For benzoic acid derivatives, QSAR studies have been used to predict toxicological activities and other biological effects. researchgate.netnih.gov These models often use a combination of electronic, steric, and lipophilicity parameters to build a mathematical relationship with the observed activity. For example, the antisickling activities of some benzoic acid derivatives were successfully modeled using the Hammett electronic parameters (sigma) and the Hansch lipophilicity parameter (pi). nih.gov Such models suggest that for a potent agent, the benzoic acid should possess strong electron-donating groups and have moderate lipophilicity. nih.gov

Predicting Physicochemical Properties: Computational models can also predict key physicochemical properties like solubility, lipophilicity (LogP), and pKa. nih.govresearchgate.net For instance, models for a series of benzoic acid derivatives indicated that solvent-accessible surface area, cavity dispersion, and the free energy of solvation are dominant factors influencing permeability. nih.gov Machine learning techniques are increasingly being employed to predict properties like Hammett constants for benzoic acid derivatives, using quantum chemical descriptors such as NBO charges and HOMO energies as key features. bohrium.com

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of 3-Propylsulfamoyl-benzoic acid, distinct signals would be expected for the protons of the propyl group and the aromatic ring. The propyl group (-CH₂CH₂CH₃) would show three distinct sets of signals: a triplet for the terminal methyl (CH₃) protons, a multiplet (likely a sextet) for the central methylene (B1212753) (CH₂) protons, and another triplet for the methylene group attached to the sulfamoyl nitrogen. The aromatic protons on the benzoic acid ring would appear in the downfield region, typically between 7.5 and 8.5 ppm, with splitting patterns determined by their substitution positions. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a very downfield chemical shift (>10 ppm), and the proton on the sulfamoyl nitrogen (-SO₂NH-) would also present as a distinct signal.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, one would expect to see signals for the three distinct carbons of the propyl group in the aliphatic region (typically 10-50 ppm). The six carbons of the benzene (B151609) ring would produce signals in the aromatic region (120-140 ppm), with the carbon attached to the carboxylic acid group and the carbon attached to the sulfamoyl group appearing at characteristic downfield shifts. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically appearing above 165 ppm.

Hypothetical NMR Data Table This table is for illustrative purposes based on chemical structure, as specific experimental data is not available.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | >10 (broad s) | >165 |

| Aromatic-H | 7.5 - 8.5 (m) | 120 - 140 |

| -SO₂NH- | Variable (s) | N/A |

| -NH-CH₂ -CH₂-CH₃ | ~3.0 (t) | ~45 |

| -NH-CH₂-CH₂ -CH₃ | ~1.5 (sextet) | ~22 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A very broad peak from approximately 2500 to 3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid group, which is broadened due to hydrogen bonding. A strong, sharp absorption around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. The N-H stretch of the sulfonamide group would likely appear as a peak around 3300 cm⁻¹. Furthermore, characteristic absorptions for the S=O stretches of the sulfonamide group would be expected in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions. Aromatic C-H and C=C stretching vibrations would also be visible.

Expected IR Absorption Bands

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic acid O-H | Stretch (broad) | 2500 - 3300 |

| Sulfonamide N-H | Stretch | ~3300 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Carboxylic acid C=O | Stretch | ~1700 |

| Sulfonamide S=O | Asymmetric & Symmetric Stretch | 1350-1300 & 1160-1140 |

Mass Spectrometry Techniques (ESI-HRMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula.

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS): ESI is a soft ionization technique suitable for polar, thermally labile molecules like this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. High-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₀H₁₃NO₄S).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is generally used for volatile and thermally stable compounds. Direct analysis of this compound by GC-MS might be challenging without derivatization, as the carboxylic acid and sulfonamide groups make it polar and less volatile. Derivatization, for instance by esterification of the carboxylic acid, would be necessary to increase its volatility for GC analysis. The resulting mass spectrum would show a molecular ion peak and a characteristic fragmentation pattern that could be used to confirm the structure.

Future Perspectives and Research Gaps for 3 Propylsulfamoyl Benzoic Acid Research

Exploration of Novel Therapeutic Indications

The chemical architecture of 3-Propylsulfamoyl-benzoic acid, featuring both a sulfonamide group and a benzoic acid moiety, suggests a wide range of potential therapeutic applications that warrant thorough investigation.

Enzyme Inhibition: The sulfonamide group is a well-established pharmacophore known for its ability to inhibit various enzymes. This opens up avenues to explore this compound as an inhibitor of clinically relevant enzymes such as carbonic anhydrases, proteases, and kinases. For instance, its potential as a selective carbonic anhydrase inhibitor could be investigated for applications in glaucoma, epilepsy, and certain types of cancer. Further research should focus on screening the compound against a broad panel of enzymes to identify novel and potent inhibitory activities.

Anti-inflammatory Properties: Benzoic acid derivatives have demonstrated anti-inflammatory effects, often through the inhibition of pathways like the cyclooxygenase (COX) pathway. The synergistic effect of the sulfonamide and benzoic acid components in this compound could lead to the development of novel anti-inflammatory agents with improved efficacy and safety profiles. Future studies should explore its impact on key inflammatory mediators and signaling pathways in various in vitro and in vivo models of inflammation.

Anticancer Potential: Both sulfonamide and benzoic acid derivatives have been independently investigated for their anticancer properties. Sulfonamides can interfere with critical pathways in cancer cell proliferation and survival, while some benzoic acid derivatives exhibit cytotoxic effects against tumor cells. Therefore, a significant research gap exists in evaluating the anticancer efficacy of this compound against a diverse range of cancer cell lines and in preclinical cancer models.

To facilitate this exploration, a comprehensive screening of this compound against various disease models is essential. The following table outlines potential therapeutic areas and the corresponding research focus:

| Therapeutic Area | Potential Mechanism of Action | Key Research Focus |

| Oncology | Inhibition of carbonic anhydrases, kinases, or other enzymes crucial for tumor growth and survival. | In vitro cytotoxicity screening against a panel of cancer cell lines; in vivo studies in xenograft models. |

| Inflammatory Diseases | Inhibition of cyclooxygenase (COX) enzymes, reduction of pro-inflammatory cytokine production. | Evaluation in cellular and animal models of arthritis, inflammatory bowel disease, and other inflammatory conditions. |

| Glaucoma | Inhibition of carbonic anhydrase in the ciliary body to reduce aqueous humor production. | Assessment of intraocular pressure-lowering effects in animal models of glaucoma. |

| Neurological Disorders | Modulation of enzymatic activity or inflammatory pathways in the central nervous system. | Investigation in models of neuroinflammation and neurodegenerative diseases. |

| Infectious Diseases | Inhibition of essential microbial enzymes, such as dihydropteroate (B1496061) synthase. | Screening against a broad spectrum of bacterial and fungal pathogens. |

Development of Targeted Delivery Systems

To maximize the therapeutic efficacy and minimize potential side effects of this compound, the development of targeted delivery systems is a critical area of future research. These systems can enhance the compound's bioavailability, prolong its circulation time, and ensure its accumulation at the desired site of action.

Nanoparticle-Based Systems: Encapsulating this compound within nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, can improve its solubility and stability. Furthermore, the surface of these nanoparticles can be functionalized with specific ligands (e.g., antibodies, peptides) to actively target diseased cells or tissues, thereby increasing the therapeutic index.

Prodrug Strategies: A promising approach involves designing prodrugs of this compound that are inactive until they reach the target site, where they are converted to the active form by specific enzymes or physiological conditions (e.g., pH). This strategy can improve the compound's pharmacokinetic profile and reduce off-target toxicity.

Microsphere Technology: For sustained release applications, particularly in the context of chronic inflammatory conditions, biodegradable microspheres loaded with this compound could provide prolonged therapeutic effects with reduced dosing frequency.

The table below summarizes various targeted delivery systems and their potential advantages for this compound:

| Delivery System | Description | Potential Advantages |

| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. | Enhanced biocompatibility, reduced toxicity, and the ability to incorporate targeting ligands. |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. | Controlled drug release, improved stability, and surface functionalization for active targeting. |

| Prodrugs | Inactive derivatives that are metabolically converted to the active drug. | Improved bioavailability, increased selectivity, and reduced systemic toxicity. |

| Microspheres | Micro-sized spherical particles for controlled and sustained drug release. | Prolonged therapeutic effect, reduced dosing frequency, and localized delivery. |

Integration of Artificial Intelligence in Compound Design and Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and offers immense potential for accelerating the development of this compound and its analogs.

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms such as Random Forest, Artificial Neural Networks, and Support Vector Machines, can be developed to predict the biological activity and physicochemical properties of novel derivatives of this compound. These models can help in prioritizing the synthesis of compounds with the highest potential for success.

Generative AI for Novel Compound Design: Generative AI models can be trained on large datasets of known active molecules to design novel compounds with desired properties. This approach can be used to explore the chemical space around the this compound scaffold and generate new molecules with potentially improved potency, selectivity, and pharmacokinetic profiles.

Translational Research and Pre-clinical Development Pathways

A well-defined translational research and pre-clinical development plan is essential to bridge the gap between promising laboratory findings and clinical applications for this compound.

In Vivo Efficacy Studies: Once a potential therapeutic indication is identified through in vitro screening, it is crucial to conduct robust in vivo studies using relevant animal models of the disease. These studies will provide critical information on the compound's efficacy, dose-response relationship, and potential for therapeutic intervention.

Pharmacokinetics and Toxicology: A comprehensive evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is necessary to understand its pharmacokinetic profile. Rigorous toxicology studies are also required to assess its safety profile and identify any potential adverse effects before it can be considered for human trials.

The successful translation of this compound from a laboratory curiosity to a clinically valuable therapeutic agent will depend on a concerted and multidisciplinary research effort. By systematically addressing the research gaps and leveraging the advanced technologies outlined in this article, the scientific community can unlock the full potential of this promising chemical entity.

Q & A

Q. What statistical approaches are recommended for dose-response studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.